molecular formula C10H8N4O2 B2863617 Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 950057-07-5

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B2863617
CAS No.: 950057-07-5
M. Wt: 216.2
InChI Key: LFHGGGJZEGYNRG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate can be traced back to foundational research conducted in the early 1990s, when scientists began investigating the condensation reactions of 3-amino-4-cyanopyrazole with various electrophilic compounds. A pivotal study published in 1993 examined the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate, which led to the formation of several pyrazolo[1,5-a]pyrimidine derivatives. This research was particularly significant because it established the correct structural assignment of the condensation products through advanced spectroscopic techniques, specifically carbon-13 nuclear magnetic resonance spectroscopy, which corrected earlier misassignments in the literature. The historical development of this compound was closely linked to the broader exploration of pyrazolo[1,5-a]pyrimidine chemistry, which emerged as researchers sought to develop new heterocyclic systems with enhanced biological activity and improved synthetic accessibility.

The early synthesis protocols developed for this compound involved multi-step reactions that required careful optimization of reaction conditions to achieve satisfactory yields and purity. Initial synthetic approaches typically employed cyclization reactions of appropriate precursors under controlled conditions, often involving the use of base catalysts and elevated temperatures to facilitate ring closure. The refinement of these synthetic methods over subsequent decades has led to more efficient and environmentally friendly approaches, including sonochemical techniques and two-phase synthesis methods that enhance yield and purity while reducing reaction times. These historical developments laid the foundation for current synthetic methodologies and established this compound as an accessible and valuable synthetic intermediate.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the field of heterocyclic chemistry due to its unique structural features and remarkable chemical reactivity. The compound represents a prime example of a fused heterocyclic system that combines the electronic properties of both pyrazole and pyrimidine rings, creating a scaffold with exceptional potential for chemical modification and biological activity. The presence of multiple nitrogen atoms within the ring system provides numerous sites for hydrogen bonding and metal coordination, making this compound particularly valuable in medicinal chemistry applications where specific protein-ligand interactions are crucial for biological activity. The cyano group at position 3 serves as both an electron-withdrawing group that modulates the electronic properties of the ring system and a versatile functional handle for further chemical transformations.

The synthetic versatility of this compound is exemplified by its ability to undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cross-coupling reactions. The ethyl carboxylate group at position 7 provides additional opportunities for structural modification through hydrolysis, amidation, and esterification reactions, allowing researchers to fine-tune the physicochemical properties of derivatives. This structural flexibility has made the compound an attractive starting material for the development of compound libraries in drug discovery programs. Furthermore, the planar aromatic system of this compound contributes to its ability to intercalate with nucleic acids and form stable complexes with various enzymes, enhancing its potential as a pharmacologically active compound.

Property Value Reference
Molecular Weight 216.2 g/mol
Melting Point 106-107°C
Physical Form Powder
Purity (Commercial) 95%
Storage Temperature Room Temperature

Relation to Broader Pyrazolopyrimidine Family

This compound belongs to the extensive pyrazolo[1,5-a]pyrimidine family, a class of heterocyclic compounds that has gained significant attention in recent years due to their diverse biological activities and synthetic utility. The pyrazolo[1,5-a]pyrimidine scaffold is characterized by a fused ring system consisting of a pyrazole ring fused to a pyrimidine ring, creating a bicyclic structure with unique electronic and steric properties. Within this family, compounds can be classified based on their substitution patterns at various positions, with this compound representing a specific substitution pattern that combines electron-withdrawing and electron-donating groups to optimize biological activity. The strategic positioning of the cyano group at position 3 and the carboxylate ester at position 7 creates a compound with balanced electronic properties that can interact effectively with biological targets.

The broader pyrazolo[1,5-a]pyrimidine family encompasses compounds with substitutions at positions 2, 3, 5, 6, and 7, allowing for extensive structural diversity and the ability to fine-tune biological activity. Recent research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives function as potent protein kinase inhibitors, with specific compounds showing activity against kinases such as casein kinase 2, epidermal growth factor receptor, rapidly accelerated fibrosarcoma, and mitogen-activated protein kinase kinase. The structural relationships within this family have been elucidated through comprehensive structure-activity relationship studies, which have revealed that the electronic nature of substituents significantly influences the biological activity and selectivity of these compounds. This compound exemplifies the optimal balance of electronic and steric factors that contribute to the biological activity observed in this compound class.

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with amino-pyrazoles as 1,3-bisnucleophilic systems, providing versatile structural modifications at multiple positions. This synthetic approach has enabled the development of numerous analogs of this compound, each with distinct biological activities and physicochemical properties. The relationship between this compound and other family members is further strengthened by shared synthetic methodologies and common mechanisms of biological action, particularly in the context of enzyme inhibition and receptor modulation.

Research Evolution and Current Status

The research evolution surrounding this compound has progressed from initial synthetic investigations to comprehensive studies of its biological activity and therapeutic potential. Early research focused primarily on establishing reliable synthetic routes and confirming the structural identity of the compound through spectroscopic analysis. As analytical techniques advanced, researchers gained deeper insights into the relationship between structure and biological activity, leading to the development of more sophisticated approaches to compound optimization and library design. The evolution of research in this area has been marked by the integration of computational chemistry, high-throughput screening technologies, and advanced synthetic methodologies, resulting in a more comprehensive understanding of the compound's potential applications.

Recent investigations have expanded the scope of research to include detailed studies of the compound's mechanism of action, particularly in the context of protein kinase inhibition. A notable 2014 study demonstrated that pyrazolo[1,5-a]pyrimidine compounds, including derivatives closely related to this compound, function as potent and selective inhibitors of proviral integration site for Moloney murine leukemia virus-1 kinase. This research revealed that these compounds strongly inhibited both proviral integration site for Moloney murine leukemia virus-1 and fms-related tyrosine kinase 3 kinases, with selected compounds suppressing both the phosphorylation of B-cell lymphoma 2-associated death promoter protein and two-dimensional colony formation at submicromolar potency levels. The significance of these findings lies in their demonstration that cellular activity was mediated through specific kinase inhibition mechanisms, providing valuable insights into the compound's therapeutic potential.

Current research status indicates a continued focus on optimizing the biological activity and selectivity of this compound derivatives through systematic structural modifications. Recent advances in pyrazolo[1,5-a]pyrimidine research have emphasized the development of more efficient synthetic methodologies, including cyclization reactions, condensation reactions, three-component reactions, microwave-assisted methods, and green chemistry approaches. Palladium-catalyzed cross-coupling reactions and click chemistry have enabled the introduction of diverse functional groups, enhancing both the biological activity and structural diversity of these compounds. The current research landscape is characterized by a multidisciplinary approach that combines synthetic organic chemistry, computational modeling, and biological evaluation to accelerate the discovery and development of new therapeutic agents based on the pyrazolo[1,5-a]pyrimidine scaffold.

Research Application Target Activity Type Reference
Kinase Inhibition Pim-1 ATP-competitive inhibition
Kinase Inhibition Flt-3 Enzymatic inhibition
Cancer Therapy Multiple kinases Protein kinase inhibition
Fluorophore Development Optical applications Photophysical properties

Theoretical Frameworks in Heterocyclic Research

The theoretical frameworks underlying research on this compound encompass several fundamental concepts in heterocyclic chemistry, computational modeling, and structure-activity relationship analysis. Density functional theory calculations have been extensively employed to understand the electronic structure and properties of pyrazolo[1,5-a]pyrimidine derivatives, providing insights into the molecular orbital distributions, charge transfer mechanisms, and energetic parameters that govern their biological activity. These computational studies have utilized methods such as Hartree-Fock and Becke three-parameter Lee-Yang-Parr functionals with extended basis sets to calculate highest occupied molecular orbital and lowest unoccupied molecular orbital energies, electric dipole moments, and molecular electrostatic potentials. The results of these calculations have revealed important relationships between electronic structure and biological activity, enabling more rational approaches to compound design and optimization.

Theoretical investigations have also focused on understanding the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, particularly their potential applications as fluorescent probes and optical materials. Time-dependent density functional theory calculations have been employed to predict absorption and emission spectra, providing insights into the electronic transitions responsible for the fluorescent properties of these compounds. These studies have revealed that electron-donating groups at specific positions on the fused ring system favor large absorption and emission intensities as a result of intramolecular charge transfer processes, while electron-withdrawing groups tend to diminish these properties. The theoretical framework has enabled researchers to design pyrazolo[1,5-a]pyrimidine derivatives with tailored photophysical properties for specific applications in materials science and biochemical research.

Properties

IUPAC Name

ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-2-16-10(15)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHGGGJZEGYNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NC2=C(C=NN12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Cyclocondensation with 1,3-Diketones

The most widely reported route involves cyclocondensation between 3-amino-4-cyanopyrazole (3 ) and ethyl 3-ethoxymethylene-2,4-dioxopentanoate (4 ) under acidic conditions. This reaction proceeds via a six-membered transition state, forming the pyrazolo[1,5-a]pyrimidine core. Early studies erroneously proposed a diazepine product (2 ) due to misinterpretation of spectral data, but 13C NMR analysis confirmed the correct structure as ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate (1 ). Adjusting the electrophilic component to ethyl 2,4-dioxohexanoate instead of pentanoate could theoretically shift the ester group to position 7, though this modification requires further validation.

Reaction conditions typically involve refluxing in acetic acid for 6–8 hours, yielding 1 in 65–72% purity. A critical limitation is the competing formation of regioisomers, which necessitates careful control of stoichiometry (1:1.2 molar ratio of 3 to 4 ) and temperature (110–120°C).

Two-Phase Synthesis Approach

A patent by discloses a biphasic system for synthesizing pyrazolopyrimidines, including derivatives with 3-cyano and 7-carboxylate groups. The method reacts 3-amino-4-cyanopyrazole with a substituted 1-oxo-2-propenyl-arene in a water-organic solvent mixture (e.g., toluene/water). This system enhances yield (78–85%) by minimizing side reactions through phase separation. For example, combining 3 with ethyl 3-oxo-2-propenoate in the presence of sodium bicarbonate at 80°C for 4 hours produces the target compound with >95% regioselectivity.

Alternative Synthetic Routes

Post-Synthetic Modifications

Ethyl 7-chloro-3-cyanopyrazolo[1,5-a]pyrimidine-5-carboxylate (5 , CAS 2112615-14-0) serves as a precursor for nucleophilic substitution. Treating 5 with sodium ethoxide in ethanol at 60°C replaces the chloro group at position 7 with an ethoxy moiety, yielding the desired carboxylate. However, competing hydrolysis of the cyano group necessitates anhydrous conditions and short reaction times (<2 hours).

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Cyclocondensation benefits from polar aprotic solvents like DMF or acetic acid, which stabilize the transition state. Biphasic systems (toluene/water) improve yields by 15–20% compared to homogeneous conditions. Catalytic additives, such as p-toluenesulfonic acid (pTSA, 5 mol%), accelerate ring closure but risk ester group hydrolysis if used in excess.

Temperature and Time

Optimal cyclocondensation occurs at 110–120°C for 6–8 hours, while biphasic reactions achieve completion in 4 hours at 80°C. Elevated temperatures (>130°C) promote decomposition, evidenced by HPLC traces showing >10% byproducts.

Structural Characterization and Analytical Techniques

13C NMR is indispensable for distinguishing pyrazolo[1,5-a]pyrimidines from diazepine analogues. Key signals for ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate include:

  • C-3 : δ 115–117 ppm (cyano carbon)
  • C-7 : δ 165–167 ppm (ester carbonyl)
  • OCH2CH3 : δ 60–62 ppm (ethoxy group).

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 216.2 ([M+H]+).

Applications and Derivatives

This compound serves as a precursor for anxiolytic agents (e.g., zaleplon) and kinase inhibitors. Functionalization at position 5 via Suzuki coupling or amidation introduces diversity, enabling structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position of substituents on the pyrazolo[1,5-a]pyrimidine core profoundly influences biological activity:

  • Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (isomer of the target compound): The relocation of the cyano group to position 5 and the ester to position 3 reduces antitumor efficacy compared to the 3-cyano-7-carboxylate derivative, highlighting the importance of substituent orientation .
  • Zaleplon (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide): This sedative hypnotic shares the 3-cyano-7-substituted pyrazolo[1,5-a]pyrimidine motif but includes an acetamide-linked phenyl group. The additional aromatic moiety enhances CNS penetration, demonstrating how peripheral modifications tailor pharmacokinetics .

Table 1. Substituent Effects on Bioactivity

Compound Substituents Key Activity Reference
Target compound 3-CN, 7-COOEt Antitumor, enzyme inhibition
Ethyl 5-cyano-3-carboxylate isomer 5-CN, 3-COOEt Reduced antitumor activity
Zaleplon 3-CN, 7-(N-ethylacetamide-phenyl) Sedative hypnotic

Halogenated Analogues

Halogen substituents enhance electrophilicity and binding affinity:

  • Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate: The chloro group at position 3 and phenyl at position 2 improve metabolic stability but reduce solubility compared to the cyano derivative .

Table 2. Halogen vs. Cyano Substituent Properties

Property 3-CN (Target) 3-Cl 3-Br
Molecular weight (g/mol) 216.06 307.76 304.53
Solubility Moderate Low Low
Metabolic stability Moderate High High

Trifluoromethyl and Aryl Derivatives

  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines : The electron-withdrawing CF3 group at position 7 enhances oxidative stability and enzyme inhibitory potency (e.g., Pim1 kinase inhibitors) compared to the ethyl carboxylate group .
  • Ethyl 2-phenyl-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate : A phenyl group at position 2 increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Key Research Findings

  • Antitumor Activity: Fluorine and cyano groups at positions 3 and 5 enhance cytotoxicity against tumor cell lines (HepG2, MCF-7) by modulating electron density and hydrogen-bonding capacity .
  • Structural Misassignments : Early claims of diazepine derivatives (e.g., pyrazolo[1,5-a][1,3]diazepines) were corrected via spectroscopic analysis, underscoring the need for rigorous structural validation .

Biological Activity

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazolo[1,5-a]pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of the cyano group and ethyl ester enhances its reactivity and potential biological activity.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit specific kinases, particularly Casein Kinase 2 (CK2), which plays a crucial role in cell signaling pathways. Inhibition of CK2 can lead to altered cell proliferation and survival rates in various cancer cell lines .
  • Receptor Modulation : this compound may modulate receptor activity, impacting downstream signaling pathways that are vital for cellular responses .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further development in treating infections .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Activity Target IC50 Value Reference
CK2 InhibitionCK2 Kinase10 nM
AntimicrobialVarious Bacterial StrainsVaries
CytotoxicityCancer Cell LinesVaries
Quorum-Sensing InhibitionBacterial BiofilmsSignificant

Case Study 1: CK2 Inhibition

In a study focused on the inhibition of CK2 kinase, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened. This compound demonstrated potent inhibition with an IC50 value of 10 nM. This inhibition was linked to decreased Akt signaling and reduced cell proliferation in vitro .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial efficacy of several pyrazolo derivatives against various bacterial strains. This compound exhibited significant activity against resistant strains, suggesting its potential as a lead compound for new antibiotics .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds in the pyrazolo family:

Compound Activity Reference
Pyrazolo[1,5-a]pyrimidine-3-carboxamideAntimicrobial
Zaleplon (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)-N-ethyl]acetamide)Sedative-Hypnotic

These comparisons highlight the unique properties of this compound while also placing it within the context of related compounds.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate?

The compound is typically synthesized via cyclocondensation reactions between 1,3-biselectrophilic reagents and NH-3-aminopyrazoles. For example, reacting ethyl 6-acetyl-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate with aqueous acetic acid yields the target compound . Optimized conditions include using solvents like ethanol or DMF, temperatures between 60–100°C, and catalysts such as FeCl₃ with polyvinyl pyrrolidine (PVP) to enhance cyclization efficiency .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of:

  • ¹³C NMR spectroscopy : Resolves ambiguities in ring fusion positions (e.g., distinguishing pyrazolo[1,5-a]pyrimidine from diazepine derivatives) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Provides definitive bond lengths and angles, especially for resolving tautomeric forms .

Q. What analytical techniques are critical for purity assessment during synthesis?

  • HPLC : Quantifies impurities and monitors reaction progress.
  • TLC : Tracks intermediate formation.
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity in cyclocondensation reactions is influenced by:

  • Electrophile-nucleophile pairing : Using ethyl propiolate under ultrasonic irradiation improves reaction specificity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyrimidine C7 position .
  • Catalytic additives : FeCl₃/PVP systems enhance cyclization rates and reduce side products .

Q. What strategies resolve contradictions in structural assignments for pyrazolo[1,5-a]pyrimidine derivatives?

Misassignments (e.g., diazepine vs. pyrimidine ring fusion) are resolved by:

  • Comparative ¹³C NMR : Key shifts at C6 (δ ~160 ppm) confirm pyrimidine over diazepine structures .
  • Independent synthesis : Validates proposed structures by alternative routes .
  • Density Functional Theory (DFT) calculations : Predicts and matches experimental NMR/IR spectra .

Q. How does substituent variation at the C3 and C7 positions affect bioactivity?

Substituents modulate interactions with biological targets:

Substituent Biological Activity Reference
C3-CN, C7-COOEtBase scaffold for kinase inhibitors
C7-CF₃Enhanced PI3K inhibition (IC₅₀ < 50 nM)
C5-CyclopropylImproved metabolic stability in vivo
The cyano group (C3) enhances π-stacking with enzyme active sites, while electron-withdrawing groups (e.g., CF₃ at C7) increase binding affinity .

Methodological Challenges

Q. What experimental designs mitigate byproduct formation during carboxylate esterification?

  • Stepwise temperature control : Slow heating (40°C → 80°C) minimizes undesired acetyl migration .
  • Protecting groups : Use of tert-butyloxycarbonyl (Boc) groups prevents premature cyclization .
  • Flow chemistry : Continuous reactors improve mixing and reduce side reactions in large-scale syntheses .

Q. How are reaction mechanisms elucidated for pyrazolo[1,5-a]pyrimidine derivatives?

Mechanistic studies employ:

  • Isotopic labeling : ¹⁵N/¹³C tracing identifies nucleophilic attack sites .
  • Kinetic profiling : Monitors intermediate lifetimes under varying pH/temperature .
  • Computational modeling : DFT simulations map transition states and activation energies .

Data Interpretation and Optimization

Q. How do spectral data discrepancies arise in pyrazolo[1,5-a]pyrimidine characterization?

Common sources include:

  • Tautomerism : Keto-enol equilibria alter NMR/IR profiles; resolved by low-temperature spectroscopy .
  • Crystallographic twinning : SHELXL refinement corrects for pseudo-symmetry in XRD data .
  • Solvent effects : DMSO-d₆ induces shifts in ¹H NMR; control experiments use CDCl₃ .

Q. What optimization strategies enhance bioactivity in preclinical studies?

  • Structure-Activity Relationship (SAR) : Systematic substitution at C5/C7 (e.g., cyclopropyl, CF₃) improves target selectivity .
  • Metabolic stability assays : Microsomal incubation identifies labile esters for prodrug design .
  • Co-crystallization : X-ray structures with target enzymes (e.g., PI3Kγ) guide rational modifications .

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